Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-
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Overview
Description
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- is a chemical compound with the molecular formula C16H24N2O5 It is characterized by the presence of a morpholine ring substituted with a nitrophenyl group and two isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- typically involves the reaction of morpholine with 2,5-bis(1-methylethoxy)-4-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized morpholine compounds .
Scientific Research Applications
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biological receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives such as:
- 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
- 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine
- 4-(2,5-Diethoxyphenyl)morpholine
Uniqueness
Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]- is unique due to the presence of both isopropoxy groups and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
68400-49-7 |
---|---|
Molecular Formula |
C16H24N2O5 |
Molecular Weight |
324.37 g/mol |
IUPAC Name |
4-[4-nitro-2,5-di(propan-2-yloxy)phenyl]morpholine |
InChI |
InChI=1S/C16H24N2O5/c1-11(2)22-15-10-14(18(19)20)16(23-12(3)4)9-13(15)17-5-7-21-8-6-17/h9-12H,5-8H2,1-4H3 |
InChI Key |
QKOQWHQAZFRCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1N2CCOCC2)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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